molecular formula C19H18N2OS B11359615 1-(4-Methylphenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

1-(4-Methylphenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11359615
M. Wt: 322.4 g/mol
InChI Key: JGJCXNSCOGJUDP-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea typically involves the reaction of 4-methylphenyl isocyanate with thiophen-2-ylmethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C19H18N2OS/c1-15-9-11-17(12-10-15)21(14-18-8-5-13-23-18)19(22)20-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,22)

InChI Key

JGJCXNSCOGJUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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